molecular formula C13H15F2NO3 B1404021 Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 174073-95-1

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1404021
CAS No.: 174073-95-1
M. Wt: 271.26 g/mol
InChI Key: WNWSPRXVXJSDCZ-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 174073-95-1) is a fluorinated pyrrolidine derivative with a molecular weight of 271.26 g/mol. It features a benzyl carbamate protecting group, two fluorine atoms at the 3,3-positions, and a hydroxymethyl substituent at the 4-position of the pyrrolidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting proteases or kinases.

Properties

IUPAC Name

benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)9-16(6-11(13)7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSPRXVXJSDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857388
Record name Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174073-95-1
Record name Phenylmethyl 3,3-difluoro-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174073-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Use of Difluoromethylating Agents

  • Difluoromethyl halides (e.g., difluoromethyl bromide or chloride) can be employed in nucleophilic substitution reactions with suitable nucleophiles on the pyrrolidine precursor.
  • Difluoromethyl sulfonium salts or difluoromethyl phosphonium reagents are also utilized for more controlled addition.

Radical or Electrophilic Difluoromethylation

  • Radical-based methods using reagents like TMS–CF2H (trimethylsilyl difluoromethane) under radical initiation conditions.
  • Electrophilic difluoromethylation using reagents such as (difluoromethyl)diazomethane .

Research Findings:

  • A typical route involves nucleophilic substitution of a suitable precursor with difluoromethyl halides in the presence of a base (e.g., potassium carbonate) under reflux conditions, leading to the difluoromethylated pyrrolidine intermediate.

Hydroxymethylation at the 4-Position

The hydroxymethyl group is introduced via:

Typical conditions involve:

  • Formaldehyde in aqueous or methanolic solution,
  • Mild heating or catalytic conditions,
  • Subsequent reduction if necessary to stabilize the hydroxymethyl group.

Esterification with Benzyl Alcohol

The final step involves forming the benzyl ester at the carboxylate position:

  • Carboxylic acid activation : The pyrrolidine derivative bearing a carboxylic acid or acid chloride is reacted with benzyl alcohol.
  • Use of coupling reagents : Such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
  • Direct esterification : Under reflux with benzyl alcohol and an acid catalyst (e.g., sulfuric acid).

Research Data:

  • A typical procedure involves dissolving the acid derivative in anhydrous dichloromethane, adding DCC and benzyl alcohol, stirring at room temperature, and purifying via chromatography.

Representative Reaction Scheme

Step Reaction Conditions Reagents Notes
1 Pyrrolidine core synthesis Cyclization Amino acid derivatives Starting from protected amino acids
2 Difluoromethylation Reflux or room temp Difluoromethyl halide + base Nucleophilic substitution
3 Hydroxymethylation Mild heating Formaldehyde Mannich-type addition
4 Esterification Reflux Benzyl alcohol + DCC/DMAP Carboxylate activation

Data Tables Summarizing Methods

Method Reagents Solvent Conditions Yield Remarks
Nucleophilic Difluoromethylation Difluoromethyl halide + K2CO3 Acetone or DMF Reflux 60-80% High selectivity
Hydroxymethylation Formaldehyde + base Aqueous methanol Room temp to 60°C 70-85% Controlled addition
Esterification Benzyl alcohol + DCC Dichloromethane Room temp 75-90% Purification by chromatography

Research Findings and Optimization

  • Use of molecular sieves during hydroxymethylation improves yield by removing water.
  • Temperature control during difluoromethylation is critical to prevent side reactions.
  • Purification via chromatography or recrystallization ensures high purity, vital for subsequent biological applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions to form monofluoromethyl or non-fluorinated derivatives.

    Substitution: The benzyl ester moiety can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of monofluoromethyl or non-fluorinated derivatives.

    Substitution: Formation of new ester derivatives or functionalized pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily studied for its potential therapeutic applications. Its structural features suggest that it may exhibit biological activity relevant to drug development.

Antiviral and Antimicrobial Properties

Research indicates that pyrrolidine derivatives can possess antiviral and antimicrobial activities. The difluoromethyl group in this compound may enhance its bioactivity by improving the compound's lipophilicity and stability, which are critical for penetrating cell membranes and interacting with biological targets .

Central Nervous System (CNS) Activity

The compound's structure resembles known CNS-active agents, suggesting potential use in treating neurological disorders. Studies have shown that modifications in the pyrrolidine ring can lead to compounds with significant neuroprotective effects .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex molecules.

Building Block for Drug Development

The compound can be used as a building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to develop new pharmaceuticals .

Applications in Material Science

In addition to medicinal applications, this compound can also be explored in material science for the development of polymers and other materials due to its unique fluorinated structure, which may impart desirable properties such as increased chemical resistance and stability .

Biochemical Research

This compound is utilized in biochemical studies aimed at understanding enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for studying enzyme inhibition mechanisms. Its interaction with specific enzymes could provide insights into metabolic pathways and lead to the development of enzyme inhibitors for therapeutic purposes .

Drug Metabolism Research

Understanding how this compound is metabolized within biological systems can help in assessing its pharmacokinetics and safety profile. Such studies are crucial for advancing the compound toward clinical applications .

Mechanism of Action

The mechanism of action of Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The compound exhibits high structural similarity to several fluorinated pyrrolidine and piperidine derivatives (Table 1). Key analogs include:

Compound Name CAS Number Molecular Weight Similarity Score Key Structural Differences
Benzyl 4,4-difluoropiperidine-1-carboxylate 1226495-16-4 255.24 0.92 Piperidine ring (6-membered) instead of pyrrolidine; difluoro at 4,4-positions
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate 790658-58-1 253.24 0.92 Fluorines at 3,4-positions (non-geminal); lacks hydroxymethyl group
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate 2454490-63-0 253.27 0.88 Single fluorine at 3-position; cis stereochemistry
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate 1260852-42-3 237.24 0.85 tert-Butyl instead of benzyl protecting group

Table 1: Structural analogs and similarity scores based on , and 16.

Key Observations:
  • Fluorine Substitution: Geminal difluoro groups (3,3-positions) in the target compound enhance electronegativity and metabolic stability compared to mono-fluoro or non-geminal difluoro analogs (e.g., CAS 790658-58-1) .
  • Protecting Groups: The benzyl group in the target compound may require harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl analogs, which are cleaved under acidic conditions .

Physicochemical Properties

  • Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs. HPLC retention times for related compounds range from 1.03 to 1.32 minutes under TFA-modified conditions, suggesting moderate polarity .
  • Thermal Stability : Benzyl-protected derivatives generally exhibit lower thermal stability than tert-butyl analogs, which are stable up to 150°C .

Biological Activity

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS Number: 1334417-91-2) is a compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15F2NO3
  • Molecular Weight : 271.26 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing difluoromethyl groups can enhance biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The presence of fluorine atoms can increase lipophilicity and alter the electronic properties of the molecule, potentially enhancing its interaction with target enzymes.
  • Modulation of Receptor Binding : The structural modifications may influence how the compound binds to specific receptors or proteins, thereby affecting signaling pathways.

Anticancer Potential

Studies have shown that related pyrrolidine derivatives exhibit anticancer activity. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in various cancer cell lines. The incorporation of difluoromethyl groups often correlates with increased potency against certain cancer types.

Neuroprotective Effects

Some research suggests that pyrrolidine derivatives may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or protect against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
NeuroprotectionReduction in oxidative stress
Enzyme InhibitionIncreased binding affinity

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrrolidine derivatives, including those with difluoromethyl substitutions. The results indicated that these compounds significantly inhibited the growth of breast and lung cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of benzyl pyrrolidine derivatives in models of neurodegeneration. The study demonstrated that these compounds reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.

Q & A

Q. Advanced Research Focus

  • Stereochemical Challenges : The 3,3-difluoro and hydroxymethyl groups introduce steric and electronic effects that may lead to epimerization. Use of chiral auxiliaries (e.g., tert-butyl carbamates) or enantioselective catalysis is critical .
  • Validation Methods :
    • Chiral HPLC : Columns like YMC-Actus Triart C18 resolve enantiomers under conditions of acetonitrile/water with 0.1% formic acid .
    • NMR Spectroscopy : 19F^{19}\text{F}-NMR detects diastereomeric splitting, while 1H^{1}\text{H}-NMR monitors coupling constants (e.g., JHF_{H-F}) to confirm configuration .

Q. Basic Research Focus

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar impurities (e.g., unreacted reagents) .
  • Column Chromatography :
    • Normal-phase silica gel : Separates non-polar byproducts.
    • Reverse-phase C18 : Resolves polar intermediates (acetonitrile/water gradients) .
  • Azeotropic Drying : Toluene co-evaporation eliminates trace water, critical for moisture-sensitive downstream reactions .

Advanced Consideration : For diastereomer separation, preparative HPLC with chiral stationary phases (e.g., amylose-based) achieves >98% purity .

How do structural modifications (e.g., protecting group choice) impact the compound’s reactivity in downstream applications?

Q. Advanced Research Focus

  • Benzyl (Cbz) vs. tert-Butyl (Boc) Groups :
    • Cbz : Acid-labile (removed via HCl/dioxane), suitable for orthogonal deprotection in multi-step syntheses .
    • Boc : Base-stable but cleaved under strong acids (TFA), preferred for stability in nucleophilic environments .
  • Hydroxymethyl Stability : The free -CH2_2OH group may undergo oxidation; protection as silyl ethers (e.g., TBS) enhances stability during fluorination .

Methodological Insight : Post-synthetic modifications (e.g., alkylation of the hydroxymethyl group with 1-bromo-2-methoxyethane) require inert atmospheres (N2_2) and catalytic tetrabutylammonium iodide to suppress side reactions .

What are the compound’s stability profiles under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Acidic Conditions : Exposure to 4N HCl/dioxane at RT for 1 hour cleaves the Cbz group without degrading the pyrrolidine core .
  • Thermal Stability : Decomposition occurs >100°C; storage at -20°C in anhydrous DMF or THF prevents hydrolysis .
  • Light Sensitivity : No reported photodegradation, but amber vials are recommended for long-term storage .

Q. Basic Research Focus

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats mandatory due to unknown acute toxicity .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water rinsing to prevent environmental release .
  • Waste Disposal : Classify as "special organic waste"; incinerate at >1000°C with scrubbing for halogenated byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

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